REACTION_CXSMILES
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C1(C[O:8][C:9]2[CH:17]=[C:16]3[C:12]([CH:13]=[CH:14][NH:15]3)=[CH:11][CH:10]=2)C=CC=CC=1.N#N>CC(C)=O.[Pd]>[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[CH:11][CH:10]=1
|
Name
|
|
Quantity
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3.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC1=CC=C2C=CNC2=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Type
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CUSTOM
|
Details
|
the reaction mixture stirred under positive H2 pressure for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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ADDITION
|
Details
|
introducing H2 from a balloon
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Type
|
CUSTOM
|
Details
|
The cold bath was then removed
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
N2 reintroduced
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |